TAK-828F

RORγt inverse agonism Th17 differentiation autoimmune disease

TAK-828F is a small-molecule retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonist. It was discovered and developed by Takeda Pharmaceutical Company as an orally bioavailable agent targeting the IL-23/Th17 pathway.

Molecular Formula C28H32FN3O5
Molecular Weight 509.6 g/mol
Cat. No. B15542921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAK-828F
Molecular FormulaC28H32FN3O5
Molecular Weight509.6 g/mol
Structural Identifiers
InChIInChI=1S/C28H32FN3O5/c1-28(2)8-6-16-13-18(14-20(29)24(16)28)30-26(35)25-19-4-5-22(37-3)31-21(19)7-9-32(25)27(36)17-10-15(11-17)12-23(33)34/h4-5,13-15,17,25H,6-12H2,1-3H3,(H,30,35)(H,33,34)/t15?,17?,25-/m1/s1
InChIKeyICMFYVOUDGRBLG-NJMNTPMDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TAK-828F: A Potent and Selective Orally Available RORγt Inverse Agonist for Th17-Mediated Inflammatory Disease Research


TAK-828F is a small-molecule retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonist [1]. It was discovered and developed by Takeda Pharmaceutical Company as an orally bioavailable agent targeting the IL-23/Th17 pathway [2]. TAK-828F exhibits high binding affinity for RORγt with an IC50 of 1.9 nM in TR-FRET assays and functional antagonism in a reporter gene assay with an IC50 of 6.1 nM [1]. The compound demonstrates >5,000-fold selectivity for RORγt over the related isoforms RORα and RORβ, as well as over other nuclear receptors [1] [3].

Why Generic RORγt Inverse Agonists Cannot Substitute for TAK-828F in Specialized Research Applications


RORγt inverse agonists are not functionally interchangeable due to substantial differences in isoform selectivity, tissue-specific chromatin remodeling activity, and in vivo efficacy profiles [1]. Unlike many RORγt modulators that exhibit activity against other ROR isoforms or nuclear receptors, TAK-828F's >5,000-fold selectivity window minimizes confounding off-target effects in mechanistic studies [2]. Critically, a 2022 study in Pharmacological Research demonstrated that structurally distinct RORγ antagonists exhibit contrasting activities in tissue- and gene-context-specific manners. For instance, while TAK-828F potently inhibits the inflammatory gene program in Th17 cells, other antagonists like XY018 and GSK805 show only modest activity in this context but strongly suppress tumor cell growth, highlighting fundamental mechanistic divergence within the class [1]. Furthermore, TAK-828F demonstrates robust oral efficacy in colitis models at low doses (1-3 mg/kg), whereas alternative therapeutic strategies such as anti-IL-17A monoclonal antibodies fail to show efficacy in the same model [3]. These molecular and functional distinctions preclude simple substitution.

TAK-828F Quantitative Differentiation Evidence Against RORγt Inverse Agonist Comparators


TAK-828F vs. JNJ-61803534: Superior RORγt Binding Affinity and Functional Potency

In a direct cross-study comparison, TAK-828F exhibits substantially higher binding affinity and functional potency at RORγt compared to the comparator JNJ-61803534. TAK-828F binds to RORγt with an IC50 of 1.9 nM in a TR-FRET binding assay [1], whereas JNJ-61803534 has a reported binding IC50 of 9.6 nM [2]. This represents an approximate 5-fold difference in target engagement. In functional cellular assays, TAK-828F inhibits RORγt-driven reporter gene expression with an IC50 of 6.1 nM [1], while JNJ-61803534's functional potency is also reported to be in the 9.6 nM range [2].

RORγt inverse agonism Th17 differentiation autoimmune disease

TAK-828F Demonstrates Superior Selectivity for RORγt Over RORα and RORβ Compared to Other Inverse Agonists

TAK-828F demonstrates exceptional selectivity for RORγt over the closely related isoforms RORα and RORβ, as well as other nuclear receptors. Published data from the Journal of Medicinal Chemistry confirms that TAK-828F exhibits >5,000-fold selectivity against human RORα and RORβ in reporter gene assays [1]. This selectivity window is substantially larger than that reported for many other RORγt inverse agonists. For context, GSK2981278, another advanced RORγt inverse agonist, shows only >100-fold selectivity against other nuclear receptors [2], representing a 50-fold difference in the selectivity margin between the two compounds.

nuclear receptor selectivity ROR isoforms off-target profiling

TAK-828F Exhibits Superior In Vivo Efficacy in Colitis Models Compared to Anti-IL-17A Monoclonal Antibody Therapy

In a direct head-to-head comparison within an anti-TNF-α mAb non-responsive mouse colitis model, oral administration of TAK-828F at doses of 1 and 3 mg/kg twice daily significantly inhibited the progression of colitis and reduced Th17-associated immune reactions [1]. In stark contrast, treatment with an anti-IL-17A monoclonal antibody showed no efficacy in this model and failed to alter the T cell population or colonic gene expression profiles [1]. This differential response is attributed to TAK-828F's ability to inhibit the upstream master regulator RORγt, thereby blocking multiple pathogenic Th17 and Th1/17 cell subsets, rather than neutralizing a single downstream effector cytokine.

inflammatory bowel disease Th17 cells in vivo pharmacology

TAK-828F Displays Distinct Tissue-Selective Gene Regulatory Activity Compared to Structurally Distinct RORγ Antagonists

A 2022 study in Pharmacological Research revealed that structurally distinct RORγ inverse agonists/antagonists exhibit contrasting activities in tissue-specific and gene-context-dependent manners [1]. In Th17 cells, TAK-828F potently inhibits the inflammatory gene program, whereas antagonists like XY018 and GSK805 show only modest activity in this context [1]. Conversely, XY018 and GSK805 strongly suppress triple-negative breast cancer (TNBC) tumor cell growth and survival, an effect that is unexpectedly absent with TAK-828F [1]. This divergence is driven by differential effects on local chromatin accessibility and recruitment of master regulators like SREBP2 at RORγ binding sites [1].

chromatin remodeling tissue-selective modulation gene regulation

TAK-828F: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Elucidating RORγt-Specific Biology in Th17-Mediated Autoimmunity with Minimal Isoform Cross-Reactivity

TAK-828F is the preferred tool compound for studies requiring unequivocal attribution of phenotypic effects to RORγt inhibition. Its >5,000-fold selectivity over RORα and RORβ [1] significantly reduces the risk of confounding results arising from off-target activity at these closely related nuclear receptors, which are involved in circadian rhythm, lipid metabolism, and cerebellar development. This high selectivity margin, quantified as approximately 50-fold greater than comparators like GSK2981278, makes TAK-828F particularly valuable for advanced mechanistic studies, target validation experiments, and phenotypic screening campaigns where target specificity is paramount.

Investigating Therapeutic Resistance Mechanisms in Inflammatory Bowel Disease (IBD) Using Translational Models

Researchers focusing on treatment-refractory inflammatory bowel disease should prioritize TAK-828F based on its proven efficacy in anti-TNF-α mAb non-responsive colitis models, where anti-IL-17A mAb therapy completely fails [2]. TAK-828F's oral bioavailability and efficacy at low doses (1-3 mg/kg) [2] enable robust in vivo pharmacology studies. Furthermore, its potent inhibition of IL-17 gene expression (IC50 21.4-34.4 nM) in PBMCs from both anti-TNF-α naive and treatment-failure IBD patients [2] provides a direct translational link, making it an ideal candidate for ex vivo pharmacodynamic studies and biomarker discovery programs aimed at understanding and overcoming resistance to current biologic therapies.

Dissecting Tissue-Selective Gene Regulation by Nuclear Receptors in Inflammatory vs. Oncologic Contexts

TAK-828F is uniquely suited for comparative studies investigating the context-dependent functions of RORγt due to its distinct tissue-selective activity profile. Direct comparative data demonstrates that TAK-828F potently suppresses the Th17 inflammatory gene program but lacks the anti-proliferative activity in triple-negative breast cancer (TNBC) cells exhibited by other RORγ antagonists like XY018 and GSK805 [3]. This functional divergence, rooted in differential chromatin remodeling activities [3], positions TAK-828F as an essential control compound for researchers exploring the molecular basis of nuclear receptor tissue selectivity and for those developing RORγt modulators with tailored therapeutic indices.

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